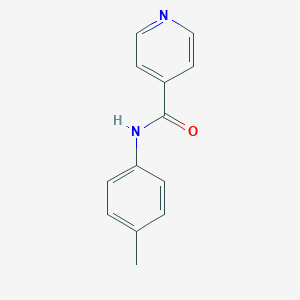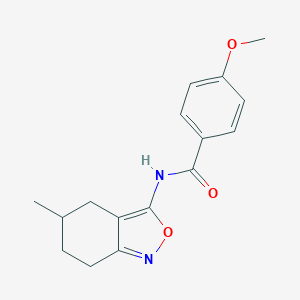
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide, also known as MNI-137, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a benzisoxazole derivative and has been found to have interesting properties that make it a promising candidate for further investigation.
Mecanismo De Acción
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. This activation leads to a variety of downstream effects, including the modulation of ion channels and the release of neurotransmitters. Additionally, 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been found to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to have neuroprotective effects in a variety of models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been found to have antidepressant and anxiolytic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor in various cellular processes. Additionally, the neuroprotective and neurotrophic effects of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one limitation of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide. One area of interest is the development of new sigma-1 receptor agonists that have improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide and to determine its potential applications in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential side effects and toxicity of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide in order to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with methylamine to form the corresponding imine. This intermediate is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including neurotransmitter release, calcium signaling, and cell survival.
Propiedades
Nombre del producto |
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
4-methoxy-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-3-8-14-13(9-10)16(21-18-14)17-15(19)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,17,19) |
Clave InChI |
SPXNGPRLSCZSRQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)


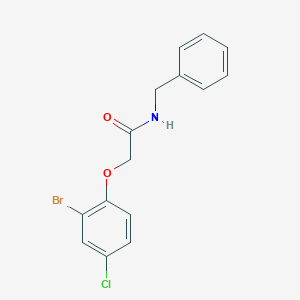
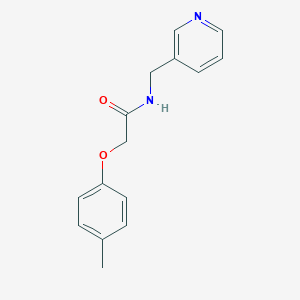
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
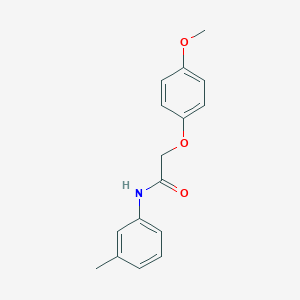
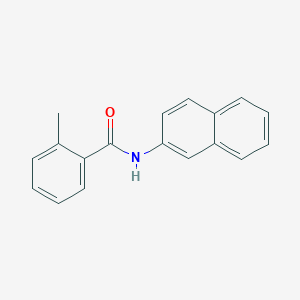
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
